(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety, a cyclopropyl group, and a thiophen-3-ylmethyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Acrylamide Backbone: The acrylamide backbone is usually prepared by reacting acryloyl chloride with an appropriate amine.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Incorporation of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the amine with a thiophen-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can reduce the double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophen-3-ylmethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the acrylamide backbone could form covalent bonds with nucleophilic residues. The cyclopropyl and thiophen-3-ylmethyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide: Lacks the thiophen-3-ylmethyl group, potentially altering its biological activity.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-3-ylmethyl)acrylamide: Lacks the cyclopropyl group, which may affect its chemical reactivity and binding properties.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-methylacrylamide: Substitutes the thiophen-3-ylmethyl group with a methyl group, likely changing its interaction with biological targets.
Uniqueness
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the cyclopropyl and thiophen-3-ylmethyl groups distinguishes it from other similar compounds, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(19(15-3-4-15)10-14-7-8-23-11-14)6-2-13-1-5-16-17(9-13)22-12-21-16/h1-2,5-9,11,15H,3-4,10,12H2/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPOTRNPPACSU-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC2=CSC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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